Epothilone A
Overview
Description
Epothilone A is a natural 16-membered macrolide cytotoxic compound produced by the metabolism of the cellulose-degrading myxobacterium Sorangium cellulosum . It has mechanisms of action similar to paclitaxel by inducing tubulin polymerization and apoptosis with low susceptibility to tumor resistance mechanisms . It is active against refractory tumors, being superior to paclitaxel in many respects .
Synthesis Analysis
The total synthesis of Epothilone A has been achieved by several research groups . The synthesis strategies include a ring-closing alkyne metathesis reaction followed by a Lindlar reduction of the resulting cycloalkyne product .
Molecular Structure Analysis
The chemical structure of Epothilone A was resolved from HPLC and LC-MS/MS analysis, with a molecular mass of 493.66 g/mol . A structural analysis of the Epothilone A–tubulin complex by electron crystallography and nuclear magnetic resonance revealed that the binding sites of Epothilone A on tubulin .
Physical And Chemical Properties Analysis
Epothilone A is a macrolide with the molecular formula C26H39NO6S and a molecular weight of 493.66 g/mol . More detailed physical and chemical properties may be found in specialized databases or literature .
Scientific Research Applications
Binding Mode and Microtubule Stabilization
Epothilone A binds to α,β-tubulin in a unique manner, distinct from other microtubule-stabilizing agents such as Taxol. This binding mode is crucial for understanding its mechanism of action and resistance profile. The structure of epothilone A bound to α,β-tubulin was elucidated through electron crystallography, revealing insights into its structure-activity relationship and mutational resistance profile (Nettles et al., 2004).
Chemical Biology and Medicinal Chemistry
Epothilone A has been a focal point in the fields of total synthesis, chemical biology, and medicine due to its potent activity against tumor cells, including multidrug-resistant cell lines. Recent developments have led to new generations of epothilone analogues with improved potencies (Nicolaou et al., 2001).
Conformational Analysis
Conformational properties of epothilone A have been studied using NMR and molecular dynamics simulations. This research helps model how a flexible protein ligand like epothilone A interacts with its biological target, providing insights into its dynamic behavior in solution and when bound to tubulin (Dolenc et al., 2019).
Biosynthetic Gene Clustering
The biosynthesis of epothilones involves complex gene clusters in the myxobacterium Sorangium cellulosum. Understanding these gene clusters has led to the heterologous expression of epothilones in more amenable hosts, such as Myxococcus xanthus, paving the way for improved production methods (Julien & Shah, 2002).
Pharmacophore Modeling
Studies on the binding sites and resistance mechanisms to epothilone A in tumor cells have contributed to the identification of a common pharmacophore for epothilone and taxanes, offering insights for the design of new anticancer drugs (Giannakakou et al., 2000).
Safety And Hazards
properties
IUPAC Name |
(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12-tetramethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39NO6S/c1-14-8-7-9-19-21(32-19)11-20(15(2)10-18-13-34-17(4)27-18)33-23(29)12-22(28)26(5,6)25(31)16(3)24(14)30/h10,13-14,16,19-22,24,28,30H,7-9,11-12H2,1-6H3/b15-10+/t14-,16+,19+,20-,21-,22-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HESCAJZNRMSMJG-KKQRBIROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@H]2[C@@H](O2)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332288 | |
Record name | Epothilone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Epothilone A | |
CAS RN |
152044-53-6 | |
Record name | Epothilone A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152044-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epothilone A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152044536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epothilone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPOTHILONE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51E07YBX96 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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